molecular formula C21H20N4O5S B2830194 N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide CAS No. 1334368-49-8

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

Cat. No. B2830194
CAS RN: 1334368-49-8
M. Wt: 440.47
InChI Key: FNCPLKGZGMVRRS-UHFFFAOYSA-N
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Description

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide is a useful research compound. Its molecular formula is C21H20N4O5S and its molecular weight is 440.47. The purity is usually 95%.
BenchChem offers high-quality N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial and Antitubercular Applications

Sulfonyl derivatives, including those with 1,3,4-oxadiazole moieties, have shown moderate to significant antibacterial and antifungal activities. Specifically, compounds with this structure have been evaluated for their efficacy against Mycobacterium tuberculosis, showcasing excellent antitubercular potential (G. V. Suresh Kumar, Y. Rajendra Prasad, & S. Chandrashekar, 2013).

Antibacterial Activity Against Agricultural Pathogens

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated good antibacterial activities against agricultural pathogens such as rice bacterial leaf blight. These compounds not only inhibit the growth of pathogens but also enhance plant resistance by stimulating the activity of defense enzymes like superoxide dismutase (SOD) and peroxidase (POD), which in turn, improve crop health and yield (Li Shi et al., 2015).

Antioxidant and Anti-inflammatory Activities

Derivatives of 1,3,4-oxadiazole have been synthesized and evaluated for their potential antioxidant and anti-inflammatory activities. Certain compounds in this category have shown promising results, outperforming standard drugs in some cases. This indicates the potential for these compounds to be developed into new therapeutic agents that could manage oxidative stress and inflammation-related diseases (G. Sravya et al., 2019).

Application in Drug Metabolism Studies

Compounds with the 1,3,4-oxadiazole moiety have been utilized in drug metabolism studies, showcasing their relevance in understanding the pharmacokinetic properties of drugs. Such studies are crucial for drug development, as they provide insights into how drugs are metabolized in the body, potentially leading to the discovery of new drug candidates or the improvement of existing ones (M. Zmijewski et al., 2006).

Novel Drug Candidates for Alzheimer’s Disease

Research has also explored the synthesis of N-substituted derivatives of 3-piperidinyl-1,3,4-oxadiazole as potential drug candidates for Alzheimer’s disease. These studies involve evaluating the enzyme inhibition activity of synthesized compounds against targets relevant to Alzheimer's, indicating the role of such compounds in the search for treatments for neurodegenerative diseases (A. Rehman et al., 2018).

properties

IUPAC Name

3-(benzenesulfonyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O5S/c26-18(11-12-31(28,29)17-9-5-2-6-10-17)22-21-24-23-20(30-21)15-13-19(27)25(14-15)16-7-3-1-4-8-16/h1-10,15H,11-14H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNCPLKGZGMVRRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CCS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl)-3-(phenylsulfonyl)propanamide

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